Cas no 2138090-47-6 (3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine)

3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2138090-47-6
- EN300-1157805
- 3-(2-chlorophenyl)-4-methylcyclohexan-1-amine
- 3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine
-
- インチ: 1S/C13H18ClN/c1-9-6-7-10(15)8-12(9)11-4-2-3-5-13(11)14/h2-5,9-10,12H,6-8,15H2,1H3
- InChIKey: KWLOWGSTYSNPJQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1CC(CCC1C)N
計算された属性
- せいみつぶんしりょう: 223.1127773g/mol
- どういたいしつりょう: 223.1127773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26Ų
3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157805-1.0g |
3-(2-chlorophenyl)-4-methylcyclohexan-1-amine |
2138090-47-6 | 1g |
$0.0 | 2023-06-09 |
3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
3-(2-Chlorophenyl)-4-methylcyclohexan-1-amineに関する追加情報
Comprehensive Overview of 3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine (CAS No. 2138090-47-6)
The compound 3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine (CAS No. 2138090-47-6) is a structurally unique chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework, featuring a chlorophenyl moiety and a methylcyclohexylamine backbone, positions it as a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its resemblance to pharmacophores found in central nervous system (CNS) therapeutics and enzyme modulators.
In recent years, the demand for specialty amines like 3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine has surged, driven by advancements in precision medicine and sustainable agriculture. Online searches for "chlorophenyl cyclohexylamine derivatives" or "CAS 2138090-47-6 suppliers" reflect growing industrial interest. The compound’s stereochemical complexity also makes it a subject of computational chemistry studies, where researchers explore its conformational stability using molecular docking simulations—a hot topic in AI-driven drug design.
From a synthetic chemistry perspective, 3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine exemplifies the convergence of green chemistry principles and high-yield methodologies. Laboratories increasingly prioritize solvent-free reactions or catalytic hydrogenation to produce such amines, aligning with global trends toward eco-friendly manufacturing. This approach resonates with search queries like "sustainable synthesis of halogenated amines" or "catalysts for cyclohexanamine production," highlighting the intersection of science and environmental consciousness.
The pharmacological profile of CAS 2138090-47-6 remains under investigation, but preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs)—a key focus area for neurodegenerative disease research. Its lipophilic nature and potential blood-brain barrier permeability have spurred discussions in online forums about "novel CNS drug scaffolds." Additionally, the agrochemical sector explores its utility as a precursor for crop protection agents, leveraging the 2-chlorophenyl group’s bioactivity against pests.
Analytical characterization of 3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine typically involves advanced techniques like HPLC-MS and NMR spectroscopy, addressing quality control challenges flagged in searches such as "purity analysis of complex amines." Regulatory compliance, particularly regarding REACH and FDA guidelines, further underscores the need for meticulous documentation—a recurring theme in industry whitepapers and patent filings related to this compound.
In conclusion, 3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine represents a multifaceted chemical asset bridging diverse scientific domains. Its evolving applications—from medicinal chemistry to material science—mirror broader trends in interdisciplinary innovation, making it a compelling subject for both academic and commercial exploration.
2138090-47-6 (3-(2-Chlorophenyl)-4-methylcyclohexan-1-amine) 関連製品
- 2137629-73-1(6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine)
- 457613-78-4([4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid)
- 2121511-70-2((3-(Dimethylamino)-5-fluorophenyl)boronic acid)
- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)
- 2172001-80-6(3,5-dibromo-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidobenzoic acid)
- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)
- 669692-32-4(3,5-dibromo-4-iodoaniline)
- 945549-13-3(2-(2R)-oxiran-2-ylpyrazine)
- 2229412-56-8(1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one)
- 116886-12-5(1-(Phenoxymethyl)cyclopentan-1-ol)



